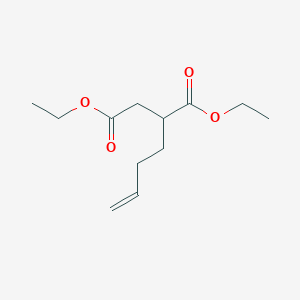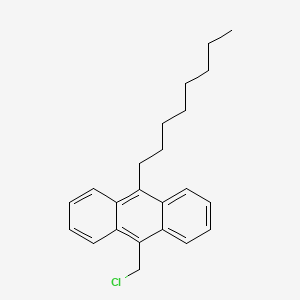
9-(Chloromethyl)-10-octylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Chloromethyl)-10-octylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic compounds. The unique structure of this compound, which includes a chloromethyl group at the 9th position and an octyl group at the 10th position, makes it a valuable compound for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Chloromethyl)-10-octylanthracene typically involves the chloromethylation of 10-octylanthracene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group at the 9th position of the anthracene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
9-(Chloromethyl)-10-octylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anthracenes with different functional groups.
Oxidation Reactions: Products include anthraquinones and other oxidized derivatives.
Reduction Reactions: Products include hydrogenated anthracenes with reduced aromaticity.
科学研究应用
9-(Chloromethyl)-10-octylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photochemical studies.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
作用机制
The mechanism of action of 9-(Chloromethyl)-10-octylanthracene is primarily based on its ability to interact with various molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the octyl group enhances the compound’s hydrophobic interactions with lipid membranes. These interactions can lead to changes in the structure and function of the target molecules, influencing biological pathways and processes .
相似化合物的比较
Similar Compounds
9-(Chloromethyl)-10-decylanthracene: Similar structure with a decyl group instead of an octyl group.
9-(Chloromethyl)anthracene: Lacks the octyl group, making it less hydrophobic.
9,10-Dimethylanthracene: Substituted with methyl groups at both the 9th and 10th positions, affecting its photophysical properties
Uniqueness
9-(Chloromethyl)-10-octylanthracene is unique due to the presence of both the chloromethyl and octyl groups, which confer distinct chemical reactivity and physical properties. The combination of these groups enhances its solubility in organic solvents and its ability to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
823788-53-0 |
|---|---|
分子式 |
C23H27Cl |
分子量 |
338.9 g/mol |
IUPAC 名称 |
9-(chloromethyl)-10-octylanthracene |
InChI |
InChI=1S/C23H27Cl/c1-2-3-4-5-6-7-12-18-19-13-8-10-15-21(19)23(17-24)22-16-11-9-14-20(18)22/h8-11,13-16H,2-7,12,17H2,1H3 |
InChI 键 |
NSARPDCHMLJBSH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


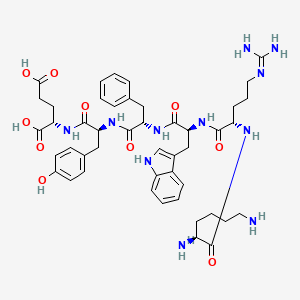
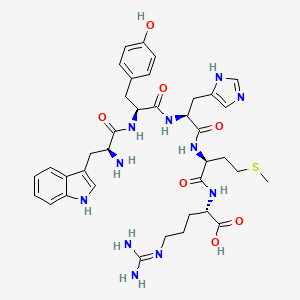
![Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]-](/img/structure/B14206090.png)
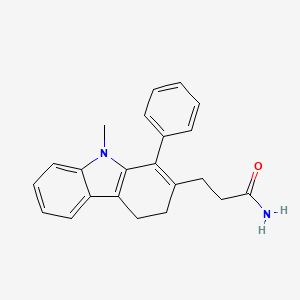
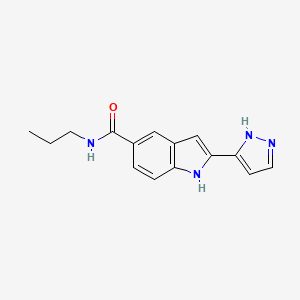
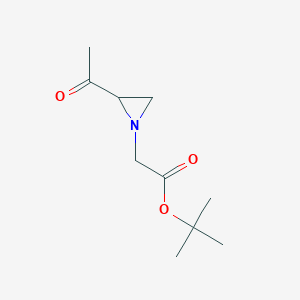
![1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine](/img/structure/B14206120.png)
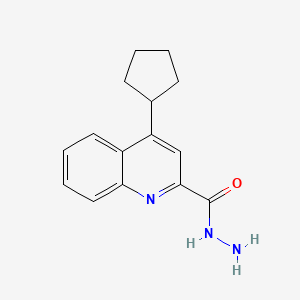
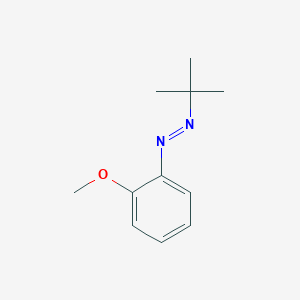
![2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate](/img/structure/B14206133.png)
![2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene](/img/structure/B14206138.png)
![Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206144.png)
![[2-Methoxy-2-(3-nitrophenyl)ethenyl]oxidanium](/img/structure/B14206148.png)
